pentasodium;tetracarbonate

Description

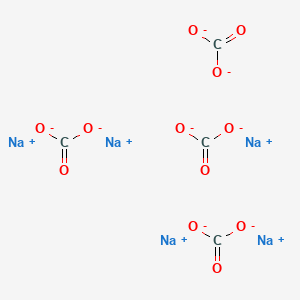

Tetracarbonates are a class of chemical compounds containing four carbonate (CO₃²⁻) groups, often coordinated with metal ions or forming complex structures. This article focuses on comparing these structurally and functionally relevant tetracarbonates .

Properties

CAS No. |

13363-41-2 |

|---|---|

Molecular Formula |

C4Na5O12-3 |

Molecular Weight |

354.98 g/mol |

IUPAC Name |

pentasodium;tetracarbonate |

InChI |

InChI=1S/4CH2O3.5Na/c4*2-1(3)4;;;;;/h4*(H2,2,3,4);;;;;/q;;;;5*+1/p-8 |

InChI Key |

UDASTQITUCAQRU-UHFFFAOYSA-F |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentasodium tetracarbonate can be synthesized through the reaction of sodium carbonate with carbon dioxide under controlled conditions. The reaction typically involves the following steps:

- Dissolving sodium carbonate in water to form a solution.

- Bubbling carbon dioxide gas through the solution to form sodium bicarbonate.

- Further reaction of sodium bicarbonate with additional sodium carbonate to form pentasodium tetracarbonate .

Industrial Production Methods

In industrial settings, pentasodium tetracarbonate is produced using large-scale reactors where sodium carbonate and carbon dioxide are reacted under controlled temperature and pressure conditions. The resulting product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Pentasodium tetracarbonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.

Substitution: It can undergo substitution reactions where one or more sodium ions are replaced by other cations.

Common Reagents and Conditions

Common reagents used in reactions with pentasodium tetracarbonate include acids, bases, and oxidizing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving pentasodium tetracarbonate depend on the specific reaction conditions and reagents used. For example, reacting it with acids can produce carbon dioxide and water, while reacting it with bases can produce various sodium salts .

Scientific Research Applications

Pentasodium tetracarbonate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.

Biology: It is used in biological research to study the effects of carbonate compounds on biological systems.

Medicine: It is used in medical research to develop new drugs and treatments that involve carbonate compounds.

Mechanism of Action

The mechanism of action of pentasodium tetracarbonate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. It achieves this by reacting with acids and bases to neutralize them, thereby stabilizing the pH. The molecular targets and pathways involved in its buffering action include the carbonate and bicarbonate ions, which interact with hydrogen ions to regulate pH levels .

Comparison with Similar Compounds

Diiron(II) Bisbenzol Tetracarbonate (Fe₂(C₁₂H₆O₈))

- Synthesis : Synthesized via coordination of carboxyl groups with Fe²⁺ ions, forming a porous structure confirmed by X-ray diffraction and IR spectroscopy .

- Thermal Stability : Loses six water molecules upon heating but remains stable up to 300°C, after which decomposition occurs .

- Applications : Used in heavy crude oil viscosity reduction due to its porous structure and thermal resilience .

Fe₄C₄O₁₃ (Iron Tetracarbonate)

- Formation : Forms under extreme conditions (>74 GPa pressure and high temperatures) as a decomposition product of FeCO₃ (siderite). It evolves from tetrairon(III) orthocarbonate (Fe₄C₃O₁₂) under further heating .

- Structural Insight : Exhibits a 4% volume gain during decomposition, driven by redox reactions involving low-spin Fe²⁺ and diamond formation .

Sodium-Based Carbonates (Hypothetical Comparison)

Data Tables: Comparative Analysis

Research Findings and Implications

- Diiron(II) Tetracarbonate : Its porous structure and thermal resilience make it suitable for industrial applications, though its synthesis requires precise control of carboxyl group coordination .

- Fe₄C₄O₁₃ : Provides insights into high-pressure geochemistry, particularly in understanding carbonate stability in Earth’s mantle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.